N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Description

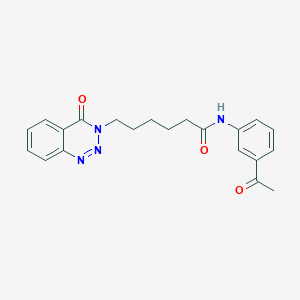

N-(3-Acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide (CAS: 880811-08-5, molecular formula: C₂₁H₂₂N₄O₃, molecular weight: 378.4244 g/mol) is a synthetic compound featuring a hexanamide backbone linked to a 4-oxo-1,2,3-benzotriazin-3-yl moiety and a 3-acetylphenyl substituent (Fig. 1). The benzotriazinone core is a nitrogen-rich heterocycle known for its diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-15(26)16-8-7-9-17(14-16)22-20(27)12-3-2-6-13-25-21(28)18-10-4-5-11-19(18)23-24-25/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNPJAYQTOGSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320581 | |

| Record name | N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49664961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

880811-08-5 | |

| Record name | N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the benzotriazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the hexanamide chain: This step involves the reaction of the benzotriazine core with a hexanoyl chloride or hexanoic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Introduction of the acetylphenyl group: The final step involves the acylation of the intermediate product with 3-acetylphenyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 3-acetylphenyl group in BH40922 likely increases lipophilicity compared to BH40919 (pyridinyl), which may reduce aqueous solubility but improve cellular uptake .

- Aromatic Interactions : The benzodioxin moiety in BH40920 could enhance π-π stacking in hydrophobic binding pockets, a feature absent in BH40922 .

Functional Analogues with Hexanamide Linkers

Compounds with similar hexanamide backbones but distinct heterocycles (Table 2) highlight the role of the benzotriazinone core:

Key Differences :

- Hydrogen Bonding: The benzotriazinone in BH40922 provides multiple hydrogen-bonding sites compared to the benzothiazolone in MS1, which may influence target selectivity .

- Metabolic Stability: The hexanamide linker in BH40922 is structurally analogous to PSP23’s hexanoate chain, suggesting comparable resistance to enzymatic degradation .

Biological Activity

N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound belonging to the class of benzotriazine derivatives. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration. This article examines the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparison with related compounds.

- IUPAC Name: this compound

- Molecular Formula: C21H22N4O3

- Molecular Weight: 378.43 g/mol

- CAS Number: 880811-08-5

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological responses.

Potential Targets:

- Enzymes - Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors - Interaction with cellular receptors that could influence signaling pathways.

Antimicrobial Properties

Research indicates that benzotriazine derivatives exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that concentrations above 100 µM led to a reduction in cell viability by over 70%, indicating potent cytotoxic effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide | Structure | Moderate antibacterial activity |

| N-(3-acetylphenyl)-6-(4-hydroxybenzotriazin-3-yl)hexanamide | Structure | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.